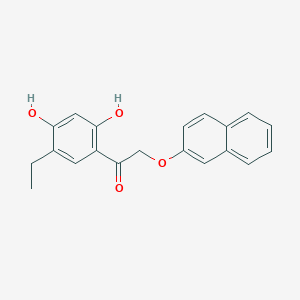
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone
Übersicht
Beschreibung
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone, also known as EN-9, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive candidate for drug development. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone has several potential future directions, including further investigation of its mechanism of action and its potential applications in drug development. This compound may also have applications in other fields, such as agriculture and environmental science, due to its anti-inflammatory and antioxidant properties. Additionally, this compound may be used as a starting point for the development of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-naphthyloxy)ethanone has been studied extensively for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, this compound has been found to possess anti-inflammatory and antioxidant properties, which may help prevent the development and progression of atherosclerosis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-13-10-17(19(22)11-18(13)21)20(23)12-24-16-8-7-14-5-3-4-6-15(14)9-16/h3-11,21-22H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBQHVPDQUHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4727813.png)
![N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4727816.png)
![N-(2-methoxyethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4727820.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4727836.png)
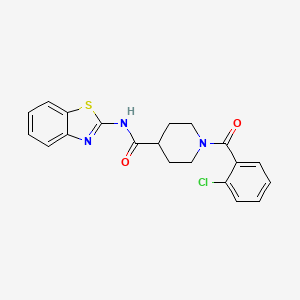
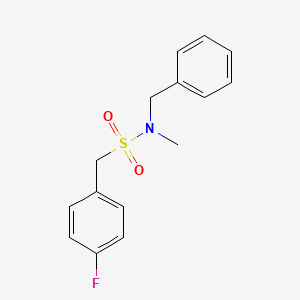

![2-({[(4-fluorobenzyl)thio]acetyl}amino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4727883.png)
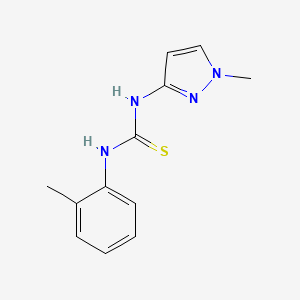
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727898.png)

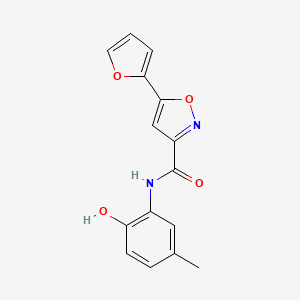
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4727916.png)
